N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide
Description
N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a complex organic compound that belongs to the class of quinazoline derivatives
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c1-2-32-18-13-11-16(12-14-18)25-21(30)15-7-9-17(10-8-15)26-23-28-29-22(31)19-5-3-4-6-20(19)27-24(29)33-23/h3-14H,2H2,1H3,(H,25,30)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHOPYHNWQVIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline and various quinazoline derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or other dehydrating agents.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Including recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Mild to strong oxidizing agents under controlled temperature.
Reduction: Mild reducing agents in the presence of solvents like ethanol.
Substitution: Various halogenating agents or nucleophiles under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.
Industry: Utilizing its properties in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Conclusion
This compound is a compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.
Biological Activity
N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole moiety and a quinazoline derivative. Its chemical formula can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 378.45 g/mol
This structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.
- Inhibition of Tyrosine Kinases : The compound acts as a tyrosine kinase inhibitor, disrupting signaling pathways that promote cancer cell proliferation.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells through intrinsic apoptotic pathways.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against both bacterial and fungal strains. Studies indicate that it exhibits significant activity against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Fungi : Including Candida albicans.
The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production and inhibit pathways involved in inflammation.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of Gram-positive bacteria and fungi | |
| Anti-inflammatory | Modulation of cytokine production |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of the compound against clinical isolates. The compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested pathogens, indicating strong antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
